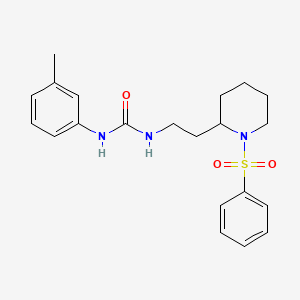

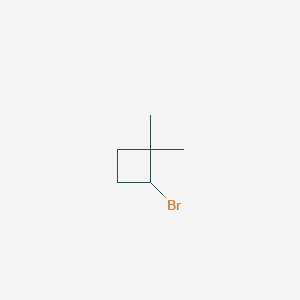

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide, also known as ABP-688, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia.

Scientific Research Applications

Applications in Polymer Synthesis

Synthesis and Characterization of Semiaromatic Polyamides N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide derivatives have been utilized in the synthesis of semiaromatic polyamides, showcasing excellent thermal properties. These polyamides exhibit high glass transition temperatures and remarkable mechanical properties, indicating potential applications in materials requiring thermal stability and robust mechanical features (Guangming et al., 2016).

Applications in Chemical Synthesis

Facilitation in Directed Ortho-Metallation The amide group in similar benzamide compounds, like N,N‐Diethyl‐2,4‐dimethoxybenzamide, has been found to facilitate directed ortho-metallation, a crucial step in the synthesis of complex organic molecules, though its hydrolysis presents challenges in certain synthesis pathways (van Otterlo et al., 2007).

Applications in Material Science

Investigation of Molecular Interactions N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide and its related compounds have been the subject of detailed studies to understand molecular interactions, structure, and the influence of these interactions on molecular geometry, showcasing their importance in the field of material science and molecular engineering (Karabulut et al., 2014).

Applications in Nuclear Medicine

Assessment of Cellular Proliferation in Tumors Compounds structurally similar to N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide have been explored for their potential in nuclear medicine, particularly in assessing cellular proliferation in tumors, demonstrating their significance in advancing diagnostic imaging and treatment monitoring (Dehdashti et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their firing patterns .

Mode of Action

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide acts as a positive allosteric modulator of SK channels . It enhances the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and a consequent decrease in the firing rate .

Biochemical Pathways

The compound’s action on SK channels affects a key pathway in the nervous system. The Purkinje cells, which are targeted by the compound, have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus . These neurons, in turn, exert the same input on the ventral intermediate nucleus in the thalamocortical system . The compound’s modulation of SK channel activity thus impacts this entire pathway, potentially leading to changes in motor function .

Result of Action

The modulation of SK channel activity by N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide can lead to a decrease in the firing of neurons in the olivo-cerebellar network . This network is thought to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in motor tremors associated with conditions like essential tremor . Thus, the compound’s action could potentially benefit patients with such conditions .

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-20-11-3-4-12(13(9-11)21-2)14(19)18-10-5-7-15(16,17)8-6-10/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJESPPSWALTCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2804967.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)

![2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2804969.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)

![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)